1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol
Overview
Description
1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol is a chemical compound characterized by the presence of fluorine atoms and a sulfanyl group attached to a central ethanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol typically involves the reaction of 4-fluorobenzene with a suitable sulfanyl reagent under controlled conditions. One common method involves the use of a Grignard reagent, where 4-fluorophenylmagnesium bromide reacts with a sulfanyl-containing compound to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and sulfanyl group play a crucial role in its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-propanone: Similar structure but with a propanone group instead of ethanol.
4-Fluorophenyl sulfide: Contains the sulfanyl group but lacks the additional fluorophenyl groups.
Bis(fluorophenyl azide): Contains fluorophenyl groups but with azide functionality.
Uniqueness
1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol is unique due to its combination of fluorine atoms and a sulfanyl group attached to an ethanol backbone. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1,1-bis(4-fluorophenyl)-2-(4-fluorophenyl)sulfanylethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3OS/c21-16-5-1-14(2-6-16)20(24,15-3-7-17(22)8-4-15)13-25-19-11-9-18(23)10-12-19/h1-12,24H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEINPOYQHZOJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CSC2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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